![molecular formula C17H20BrN3O3 B7518327 Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate](/img/structure/B7518327.png)
Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate
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Overview
Description
Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate, also known as BRP-170, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of piperidine-based compounds and has a unique chemical structure that makes it an attractive candidate for drug design and development.
Mechanism of Action
The exact mechanism of action of Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in cell growth and survival. The compound has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases and histone deacetylases, which are involved in cell cycle regulation and gene expression. It has also been shown to modulate the activity of various neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function.
Biochemical and Physiological Effects:
Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate has been shown to exhibit significant biochemical and physiological effects in various animal models. It has been found to improve cognitive function, reduce inflammation, and inhibit the growth of cancer cells. The compound has also been shown to modulate the activity of various neurotransmitters and enzymes, which are involved in cell growth and survival.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate is its unique chemical structure, which makes it an attractive candidate for drug design and development. The compound has also been shown to exhibit significant activity against various diseases, making it a promising therapeutic agent. However, the compound has certain limitations, such as its poor solubility in water, which may limit its bioavailability and effectiveness.
Future Directions
There are several future directions for research on Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate. One possible direction is to further elucidate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method of the compound to improve its bioavailability and effectiveness. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in human clinical trials.
Synthesis Methods
The synthesis of Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate involves a multi-step process that includes the reaction of piperidine with 3-bromobenzaldehyde, followed by the reaction of the resulting compound with 5-amino-1,3,4-oxadiazole-2-carboxylic acid ethyl ester. The final product is obtained after purification and characterization using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Scientific Research Applications
Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit significant activity against various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. The compound has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
ethyl 1-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-2-23-17(22)12-6-8-21(9-7-12)11-15-19-20-16(24-15)13-4-3-5-14(18)10-13/h3-5,10,12H,2,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEEQGDUWNXZQNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=NN=C(O2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-4-piperidinecarboxylate |
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